molecular formula C14H15BrN4O2 B1264524 Trachycladindole B

Trachycladindole B

Cat. No.: B1264524
M. Wt: 351.2 g/mol
InChI Key: XXZWGZYBJMMHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trachycladindole B is a marine-derived indole alkaloid belonging to the Trachycladindole family (A–G), first isolated from the marine sponge Trachycladus laevispirulifer . Structurally, it features a fused indole-iminoimidazolidine core, a hallmark of this compound class. This alkaloid exhibits notable cytotoxicity against human cancer cell lines, including HT-29 (colon adenocarcinoma), A549 (lung carcinoma), and MDA-MB-231 (breast adenocarcinoma), though specific IC₅₀ values for this compound remain undisclosed in publicly available literature . Its biosynthesis is hypothesized to originate from tryptophan, proceeding through a five-step pathway involving oxidative cyclization and methylation reactions .

Properties

Molecular Formula

C14H15BrN4O2

Molecular Weight

351.2 g/mol

IUPAC Name

5-bromo-3-(2-imino-1,3-dimethylimidazolidin-4-yl)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C14H15BrN4O2/c1-18-6-10(19(2)14(18)16)11-8-5-7(15)3-4-9(8)17-12(11)13(20)21/h3-5,10,16-17H,6H2,1-2H3,(H,20,21)

InChI Key

XXZWGZYBJMMHAS-UHFFFAOYSA-N

Canonical SMILES

CN1CC(N(C1=N)C)C2=C(NC3=C2C=C(C=C3)Br)C(=O)O

Synonyms

trachycladindole B

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Primary Bioactivity Source Organism
Trachycladindoles Indole-iminoimidazolidine C3 iminoimidazolidine ring Cytotoxicity (HT-29, A549, etc.) Trachycladus laevispirulifer
Aplysinopsins Indole-pyrrolidine/pyrrolidinone C3 pyrrolidine/pyrrolidinone Antimicrobial (e.g., S. epidermidis) Thorectidae sponges
Meridianins Indole-pyridine C3 pyridine ring Cytotoxicity, anti-MRSA biofilm Aplidium meridianum

Cytotoxicity Profile

  • Trachycladindole A : IC₅₀ = 8.2 µM (HT-29) .
  • Meridianin B: IC₅₀ = 11.4 µM (adenocarcinoma) .
  • Aplysinopsin derivative 38: MIC = 33 µM (S. epidermidis) .

Table 2: Bioactivity Data

Compound Target Cell/Pathogen Activity (IC₅₀/MIC) Reference
Trachycladindole A HT-29 (colon adenocarcinoma) 8.2 µM
Meridianin B Adenocarcinoma 11.4 µM
Meridianin E MRSA biofilm 11.1 µM
Aplysinopsin derivative 39 Vibrio natrigens 0.03 µM

Mechanistic Divergence

  • Trachycladindoles : Proposed to disrupt microtubule assembly in cancer cells due to structural similarity to tubulin-binding agents .
  • Meridianins : Inhibit kinases (e.g., CDKs) via pyridine-mediated ATP-binding pocket interactions .
  • Aplysinopsins: Target bacterial membrane integrity through pyrrolidinone-mediated lipid bilayer disruption .

Q & A

Q. What frameworks are recommended for formulating hypothesis-driven research questions about this compound?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure questions. For example: “Does this compound (Intervention) reduce tumor growth (Outcome) in BRCA1-mutant models (Population) compared to cisplatin (Comparison)?” .

Data Presentation and Ethics

Q. How should complex data on this compound’s bioactivity be presented to enhance clarity?

  • Methodological Answer : Use heatmaps for dose-response matrices, volcano plots for omics data (fold-change vs. p-value), and Sankey diagrams for mechanism pathways. Annotate figures with statistical significance (e.g., asterisks for p-values) and provide raw data in supplementary tables. Follow journal-specific guidelines for graphical abstracts .

Q. What ethical considerations are critical when designing in vivo studies with this compound?

  • Methodological Answer : Adhere to ARRIVE guidelines for animal studies, including sample size justification and humane endpoints. Obtain ethics committee approval (IACUC or equivalent) and disclose conflicts of interest. For human-derived samples, ensure informed consent and HIPAA compliance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.